REACTION_SMILES
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[CH2:23]=[C:24]1[CH2:25][CH2:26]1.[CH2:27]([Br:28])[CH:29]=[CH2:30].[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH3:13][CH:14]([C:15](=[O:16])[O:17][CH3:18])[C:19]([CH3:20])([CH3:21])[CH3:22].[CH3:31][N:32]([CH3:33])[P:34]([N:35]([CH3:36])[CH3:37])([N:38]([CH3:39])[CH3:40])=[O:41].[CH:1]([CH3:2])([CH3:3])[NH:4][CH:5]([CH3:6])[CH3:7].[Li:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[CH3:13][CH:14]([C:15](=[O:16])[O:17][CH3:18])[C:19]([CH3:20])([CH3:21])[CH3:22].[CH:1]([CH3:2])([CH3:3])[N-:4][CH:5]([CH3:6])[CH3:7].[Li+:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Type
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product
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Smiles
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COC(=O)C(C)C(C)(C)C
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Name
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Type
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product
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Smiles
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CC(C)[N-]C(C)C
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Name
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|
Type
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product
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Smiles
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[Li+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |